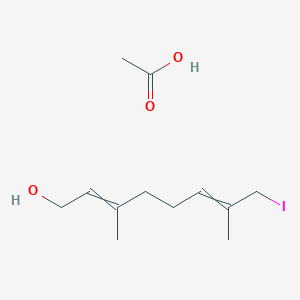
Acetic acid;8-iodo-3,7-dimethylocta-2,6-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;8-iodo-3,7-dimethylocta-2,6-dien-1-ol is a chemical compound with a complex structure. It is a derivative of geraniol, a monoterpenoid and an alcohol. This compound is characterized by the presence of an iodine atom, which significantly alters its chemical properties compared to its parent compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;8-iodo-3,7-dimethylocta-2,6-dien-1-ol typically involves the iodination of geraniol. This can be achieved through various methods, including the use of iodine and a suitable oxidizing agent. The reaction conditions often require a controlled environment to ensure the selective iodination at the desired position on the geraniol molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;8-iodo-3,7-dimethylocta-2,6-dien-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can remove the iodine atom, reverting it to its parent compound.
Substitution: The iodine atom can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.
Aplicaciones Científicas De Investigación
Acetic acid;8-iodo-3,7-dimethylocta-2,6-dien-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;8-iodo-3,7-dimethylocta-2,6-dien-1-ol involves its interaction with specific molecular targets. The iodine atom plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound can interact with enzymes and receptors, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Geraniol: The parent compound, lacking the iodine atom.
Nerol: An isomer of geraniol with similar properties.
Geranyl acetate: An ester derivative of geraniol.
Uniqueness
The presence of the iodine atom in acetic acid;8-iodo-3,7-dimethylocta-2,6-dien-1-ol makes it unique compared to its similar compounds
Propiedades
Número CAS |
153336-17-5 |
|---|---|
Fórmula molecular |
C12H21IO3 |
Peso molecular |
340.20 g/mol |
Nombre IUPAC |
acetic acid;8-iodo-3,7-dimethylocta-2,6-dien-1-ol |
InChI |
InChI=1S/C10H17IO.C2H4O2/c1-9(6-7-12)4-3-5-10(2)8-11;1-2(3)4/h5-6,12H,3-4,7-8H2,1-2H3;1H3,(H,3,4) |
Clave InChI |
IXNJKCMGMSRGML-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCO)CCC=C(C)CI.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [2-(4-methyl-1,3-dioxolan-2-yl)phenoxy]acetate](/img/structure/B14283955.png)
![4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoate](/img/structure/B14283959.png)
![[[[Bis(trimethylsilyl)amino]tellanyl-trimethylsilylamino]-dimethylsilyl]methane](/img/structure/B14283962.png)
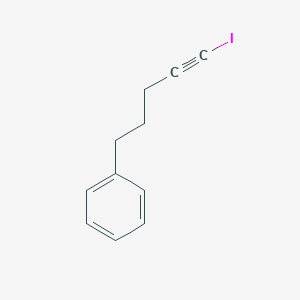
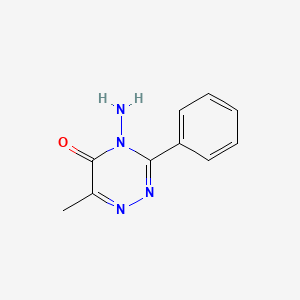
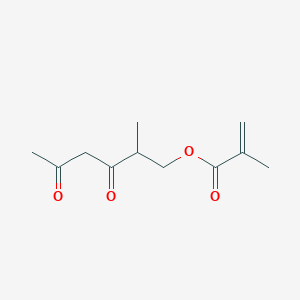


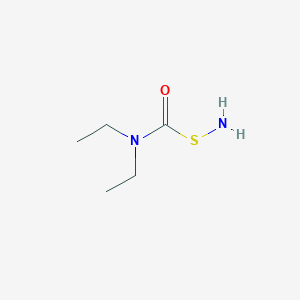
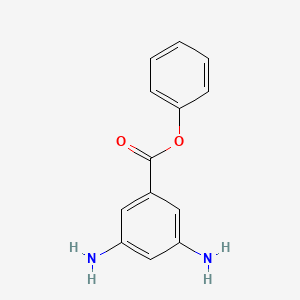
![Benzamide, 2-[(1S)-1-methyl-3-butenyl]-N,N-bis(1-methylethyl)-](/img/structure/B14283996.png)
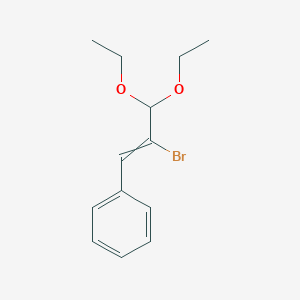

![2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenylpyridine](/img/structure/B14284033.png)
